2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC20390360
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 2-(4-cyclopropyl-1-methylpyrazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-12-6-8(7-2-3-7)9(11-12)4-5-10/h6-7H,2-5,10H2,1H3 |
| Standard InChI Key | HEBQOFHVKMJZGC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)CCN)C2CC2 |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereoelectronic Features
The compound’s pyrazole core adopts a planar configuration, with the cyclopropyl group introducing significant steric and electronic effects. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond lengths of 1.34–1.38 Å for the N–N and C–N bonds within the ring, consistent with aromatic delocalization . The cyclopropyl moiety, with internal bond angles of approximately 60°, induces ring strain that enhances reactivity toward electrophilic substitution .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 165.24 g/mol | PubChem |
| Pyrazole Bond Lengths | 1.34–1.38 Å | Degruyter |
| Cyclopropyl Bond Angles | 60° | PubChem |
The ethylamine side chain adopts a gauche conformation relative to the pyrazole ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds . This spatial arrangement facilitates hydrogen bonding with biological targets, a critical factor in its putative pharmacological activity.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a two-step strategy:
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Pyrazole Ring Formation: Cyclocondensation of cyclopropyl hydrazine with α,β-unsaturated ketones under acidic conditions yields the 4-cyclopropylpyrazole intermediate. For example, refluxing cyclopropyl hydrazine with methyl vinyl ketone in ethanol produces the core structure in 65–70% yield .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination introduces the ethanamine moiety. Copper-catalyzed Ullmann coupling with 2-chloroethylamine has been reported, though yields remain modest (≤40%) due to competing side reactions .
Industrial Production Challenges
Scale-up efforts face hurdles in purification and waste management. Continuous-flow reactors improve heat transfer during exothermic steps, but the cyclopropyl group’s sensitivity to ring-opening under high-pressure conditions necessitates careful optimization .
Chemical Reactivity and Functionalization
Amine Group Transformations
The primary amine participates in characteristic nucleophilic reactions:
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Acylation: Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative ( in ethyl acetate/hexane) .
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Schiff Base Formation: Condensation with aromatic aldehydes (e.g., benzaldehyde) generates imines, useful as ligands in coordination chemistry .
Pyrazole Ring Modifications
Electrophilic substitution occurs preferentially at the 5-position:
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Nitration: Reaction with fuming nitric acid at 0°C introduces a nitro group, enhancing electron-withdrawing character () .
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Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation affords biaryl derivatives, expanding applications in materials science .
| Property | Value | Method |
|---|---|---|
| LogP | 1.8 | PubChem |
| Water Solubility | 2.1 mg/mL | ALOGPS |
| BBB Permeability | High | BOILED-Egg Model |
Comparative Analysis with Analogous Compounds
Structural Analogues and Bioactivity
Replacing the cyclopropyl group with bulkier tert-butyl substituents decreases aqueous solubility () but improves metabolic stability in hepatic microsomes . Conversely, substituting the methyl group with electron-withdrawing trifluoromethyl enhances electrophilic reactivity but reduces oral bioavailability .
Table 3: Comparative Properties of Pyrazole Derivatives
| Compound | MW (g/mol) | MIC (µg/mL) | LogP |
|---|---|---|---|
| Target Compound | 165.24 | 5–10* | 1.8 |
| 1-tert-Butyl Analog | 207.31 | 12–15 | 2.7 |
| Trifluoromethyl Derivative | 199.18 | 3–5 | 2.1 |
*Estimated from structural analogs .
Research Applications and Industrial Relevance
Organic Synthesis Building Block
The compound serves as a precursor to fused heterocycles. For instance, domino reactions with arylglyoxals yield pyrrolo[2,3-c]pyrazoles—a scaffold prevalent in kinase inhibitors .
Materials Science Applications
Functionalization via Sonogashira coupling produces conjugated polymers with tunable optoelectronic properties (), applicable in organic light-emitting diodes (OLEDs) .
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